An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth exploration of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol, a molecule of interest for its unique structural motifs—a tertiary amine and a primary alcohol centered around a quaternary carbon. Due to the limited availability of specific experimental data for this compound in public literature, this document serves as both a repository of known information and, more critically, a methodological framework for its complete characterization. We will delve into the causality behind experimental choices, presenting protocols that are not merely procedural but are designed as self-validating systems to ensure data integrity and reproducibility.
Chemical Identity and Structure
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is an organic compound featuring a pyrrolidine ring linked to a substituted propanol backbone. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor/basic center (the tertiary amine) within a compact structure suggests its potential for diverse intermolecular interactions, a key consideration in medicinal chemistry and materials science.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | N/A |
| CAS Number | 101258-96-2 | |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | |
| Canonical SMILES | CC(C)(CN1CCCC1)O | N/A |
Synthesis and Purification
Proposed Synthetic Pathway: Epoxide Ring-Opening
A common and effective method for the synthesis of amino alcohols is the nucleophilic ring-opening of an epoxide by an amine. In this case, pyrrolidine can be used to open 2,2-dimethyloxirane (isobutylene oxide). The tertiary nature of one of the epoxide carbons directs the nucleophilic attack of the amine to the less sterically hindered carbon, yielding the desired product.
Caption: Proposed synthesis and purification workflow for 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol.
Experimental Protocol: Synthesis
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 equivalent). If a solvent is used, ethanol is a suitable choice due to its ability to solvate both reactants.
-
Addition of Epoxide : Slowly add 2,2-dimethyloxirane (1.1 equivalents) to the stirred solution of pyrrolidine. The reaction is often exothermic, so controlled addition and potentially an ice bath for cooling are recommended to maintain a safe reaction temperature.
-
Reaction Monitoring : After the addition is complete, the mixture is typically stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting materials.
-
Work-up : Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product is then subjected to purification.
Experimental Protocol: Purification
-
Distillation : Given that the product is likely a liquid at room temperature, distillation under reduced pressure is the preferred method of purification. This minimizes thermal decomposition.
-
Fraction Collection : Collect the fraction that distills at the expected boiling point. The purity of the collected fractions should be assessed by GC-MS and NMR spectroscopy.
Physicochemical Property Determination
The following sections detail the standard, validated protocols for determining the key physicochemical properties of a new chemical entity like 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol. These methods are fundamental in pharmaceutical pre-formulation studies.[1]
Melting Point
The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination [2][3]
-
Sample Preparation : A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation : The capillary tube is placed in a melting point apparatus.
-
Measurement : The temperature is increased rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Data Recording : The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for melting point determination by the capillary method.
Boiling Point
For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is a key physical constant used for identification and as a criterion of purity.
Experimental Protocol: Distillation Method [4][5]
-
Apparatus Setup : A simple distillation apparatus is assembled using a round-bottom flask (containing the sample and boiling chips), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Heating : The sample is heated gently.
-
Temperature Reading : The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Data Recording : The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Caption: Workflow for boiling point determination by the distillation method.
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[6][7]
Experimental Protocol: Equilibrium (Shake-Flask) Solubility [8]
-
Preparation : An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate buffer at pH 7.4 for physiological relevance) in a sealed vial.
-
Equilibration : The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of the synthesized compound. [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the different proton environments. Key expected signals include:
-
A singlet for the six protons of the two methyl groups.
-
A singlet for the two protons of the CH₂-OH group.
-
Multiplets for the eight protons of the pyrrolidine ring.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. [10]* ¹³C NMR : The carbon NMR spectrum will confirm the carbon skeleton. Expected signals include:
-
A quaternary carbon signal for the C(CH₃)₂ group.
-
Signals for the methyl carbons.
-
A signal for the CH₂-OH carbon.
-
Signals for the carbons of the pyrrolidine ring. [11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present.
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the aliphatic groups around 2850-3000 cm⁻¹.
-
A C-N stretching band in the 1020-1250 cm⁻¹ region. [12][13]* The absence of an N-H stretching band (3300-3500 cm⁻¹) confirms the tertiary nature of the amine. [13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺) : A peak corresponding to the molecular weight (143.23) should be observable, likely under soft ionization conditions like Electrospray Ionization (ESI).
-
Fragmentation : Common fragmentation pathways for amino alcohols include:
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol. Experimentally determined values should be filled in as they become available.
| Property | Known/Predicted Value | Method of Determination |
| Molecular Formula | C₈H₁₇NO | --- |
| Molecular Weight | 143.23 g/mol | Mass Spectrometry |
| Physical State | Predicted: Liquid | Visual Inspection |
| Melting Point | Not Available | Capillary Method |
| Boiling Point | Not Available | Distillation Method |
| Aqueous Solubility | Not Available | Shake-Flask Method |
| pKa (of conjugate acid) | Predicted: ~9-10 | Potentiometric Titration |
| LogP | Not Available | Shake-Flask (Octanol/Water) |
Conclusion
This technical guide has outlined a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol. While specific experimental data for this compound remains scarce, the provided protocols, grounded in authoritative methodologies, offer a clear and robust pathway for researchers to generate high-quality, reliable data. The diligent application of these methods will enable a thorough understanding of this molecule's properties, paving the way for its effective application in drug discovery and other scientific endeavors.
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